molecular formula C22H20FN3O7S B12502068 N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)-N~2~-(4-methoxyphenyl)glycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)-N~2~-(4-methoxyphenyl)glycinamide

Cat. No.: B12502068
M. Wt: 489.5 g/mol
InChI Key: XLEUDIZLZNZUJF-UHFFFAOYSA-N
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound that features a combination of sulfonyl, nitro, and methoxy functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)-N~2~-(4-methoxyphenyl)glycinamide likely involves multiple steps, including:

    Formation of the sulfonyl group: This can be achieved by reacting a fluorobenzene derivative with a sulfonating agent such as chlorosulfonic acid.

    Introduction of the nitro group: Nitration of an aromatic ring can be performed using a mixture of concentrated nitric and sulfuric acids.

    Methoxylation: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Amide bond formation: The final step would involve coupling the glycine derivative with the substituted aromatic amines using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: Aromatic substitution reactions can occur, especially on the fluorobenzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)-N~2~-(4-methoxyphenyl)glycinamide could have various applications, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The sulfonyl and nitro groups could play a role in binding interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)-N~2~-(4-methoxyphenyl)glycinamide
  • N~2~-[(4-bromophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)-N~2~-(4-methoxyphenyl)glycinamide

Uniqueness

The presence of the fluorine atom in N2-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)-N~2~-(4-methoxyphenyl)glycinamide may confer unique properties such as increased metabolic stability or altered binding affinity to biological targets compared to its chloro or bromo analogs.

Properties

Molecular Formula

C22H20FN3O7S

Molecular Weight

489.5 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-(2-methoxy-5-nitrophenyl)acetamide

InChI

InChI=1S/C22H20FN3O7S/c1-32-18-8-5-16(6-9-18)25(34(30,31)19-10-3-15(23)4-11-19)14-22(27)24-20-13-17(26(28)29)7-12-21(20)33-2/h3-13H,14H2,1-2H3,(H,24,27)

InChI Key

XLEUDIZLZNZUJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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